(S)-2-Amino-3-(benzyloxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
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Overview
Description
(S)-2-Amino-3-(benzyloxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a cyclohexylmethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(benzyloxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of the benzyloxy intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Cyclohexylmethylation: The cyclohexylmethyl group is introduced via a reductive amination reaction using cyclohexylmethylamine and a reducing agent such as sodium cyanoborohydride.
Introduction of the diethoxyethyl group: The diethoxyethyl group is introduced through an alkylation reaction using diethoxyethyl chloride and a suitable base.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(benzyloxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or diethoxyethyl groups using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(benzyloxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(benzyloxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(benzyloxy)-N-(methyl)-N-(2,2-diethoxyethyl)propanamide: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
(S)-2-Amino-3-(benzyloxy)-N-(cyclohexylmethyl)-N-(2,2-dimethoxyethyl)propanamide: Similar structure but with a dimethoxyethyl group instead of a diethoxyethyl group.
Uniqueness
(S)-2-Amino-3-(benzyloxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylmethyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H38N2O4 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylmethoxypropanamide |
InChI |
InChI=1S/C23H38N2O4/c1-3-28-22(29-4-2)16-25(15-19-11-7-5-8-12-19)23(26)21(24)18-27-17-20-13-9-6-10-14-20/h6,9-10,13-14,19,21-22H,3-5,7-8,11-12,15-18,24H2,1-2H3/t21-/m0/s1 |
InChI Key |
XVOAIBGPHFOCFA-NRFANRHFSA-N |
Isomeric SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](COCC2=CC=CC=C2)N)OCC |
Canonical SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(COCC2=CC=CC=C2)N)OCC |
Origin of Product |
United States |
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